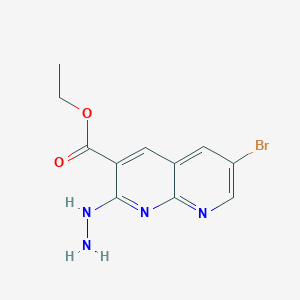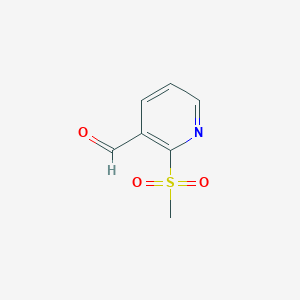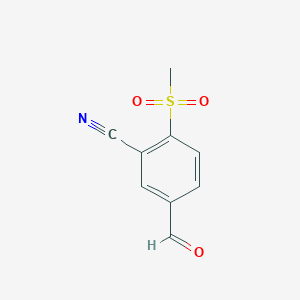![molecular formula C18H30ClNO B1397311 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride CAS No. 1219980-97-8](/img/structure/B1397311.png)
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride
Vue d'ensemble
Description
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO and its molecular weight is 311.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds structurally related to 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. Research by Sugimoto et al. (1990) found that introducing bulky moieties and alkyl or phenyl groups enhances anti-AChE activity. Notably, one of the synthesized compounds showed an affinity significantly greater for AChE than for butyrylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
Synthesis and SAR of AChE Inhibitors
Further investigation into the structure-activity relationships (SAR) of piperidine derivatives has been conducted. Another study by Sugimoto et al. (1992) extended SAR to rigid analogues and derivatives with enhanced anti-AChE activity, identifying compounds with selective affinity to AChE over BuChE (Sugimoto et al., 1992).
Use in Asymmetric Synthesis
The versatility of piperidine derivatives is also evident in their application in asymmetric synthesis. Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the stereoselective synthesis of various biologically active alkaloids, showcasing the compound's role as a chiral building block (Passarella et al., 2005).
Potential in Proteinkinase Inhibition
Another area of application is in the synthesis of potent proteinkinase inhibitors. Hao et al. (2011) described an asymmetric synthesis route for a key intermediate used in the synthesis of CP-690550, a proteinkinase inhibitor. This synthesis suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).
Propriétés
IUPAC Name |
2-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-18(2,3)16-9-7-15(8-10-16)14-20-13-11-17-6-4-5-12-19-17;/h7-10,17,19H,4-6,11-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRQQFNAUKLQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)




![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)
